Ixabepilone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

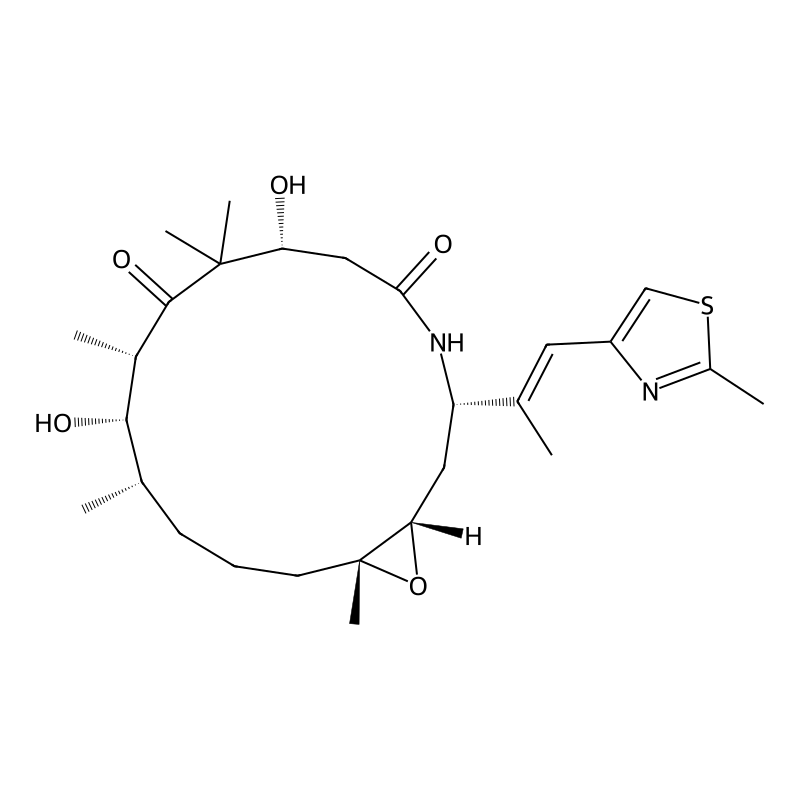

Ixabepilone is a semi-synthetic microtubule stabilizer belonging to the epothilone class. Its mechanism of action involves disrupting cell division by preventing microtubule disassembly during mitosis []. This disrupts cancer cell proliferation and leads to cell death. Here's a breakdown of its applications in scientific research:

Anti-tumor Activity Studies:

Preclinical studies

Ixabepilone has shown promising results in preclinical studies against various cancer cell lines, including breast cancer, non-small cell lung cancer, and hepatocellular carcinoma []. These studies have explored its efficacy as a single agent and in combination with other chemotherapeutic drugs.

Mechanism of action investigations

Research is ongoing to elucidate the specific mechanisms by which Ixabepilone exerts its anti-tumor effects. Studies are investigating its interaction with microtubule dynamics, its impact on cell cycle checkpoints, and its potential to induce apoptosis (programmed cell death) in cancer cells [].

Ixabepilone and Drug Resistance:

- Overcoming resistance to other chemotherapies: A significant area of research focuses on Ixabepilone's potential to overcome resistance to other commonly used cancer therapies. Studies suggest that Ixabepilone may be effective against tumors resistant to taxanes, another class of microtubule-targeting agents []. This makes it a promising candidate for treating patients who have developed resistance to standard treatments.

Ixabepilone is a semisynthetic analogue of epothilone B, classified as an antineoplastic agent primarily used in the treatment of breast cancer. It was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration on October 16, 2007, under the trade name Ixempra. The compound is characterized by a lactone-lactam modification that enhances its stability against enzymatic degradation, particularly by esterases, making it more effective in clinical settings compared to its natural counterpart .

The chemical formula for Ixabepilone is , with a molecular weight of approximately 506.7 g/mol . Its mechanism of action involves binding to beta-tubulin, which stabilizes microtubules and inhibits their dynamic instability. This action effectively halts cell division, leading to apoptosis in cancer cells .

Ixabepilone acts as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Ixabepilone binds to the β-tubulin subunit of microtubules, preventing their proper formation and halting cell division. This disrupts the uncontrolled growth of cancer cells [].

Ixabepilone is a potent chemotherapeutic agent and can cause severe side effects. Common side effects include fatigue, nausea, vomiting, diarrhea, and low blood cell counts []. It can also cause neuropathy (nerve damage) and neutropenia (low white blood cell count), increasing the risk of infections [].

The biological activity of Ixabepilone is primarily targeted at treating breast cancer, particularly in cases resistant to other chemotherapy agents such as taxanes and anthracyclines. Preclinical studies have demonstrated its efficacy against various human tumor xenografts, including those harboring mutations in tubulin or overexpressing efflux transporters like P-glycoprotein and multidrug resistance protein 1 .

Ixabepilone has shown significant antitumor activity in both monotherapy and combination therapy settings, particularly when used alongside capecitabine. Its ability to induce cell death through microtubule stabilization makes it a valuable option for patients with advanced or metastatic breast cancer .

The synthesis of Ixabepilone involves several steps starting from epothilone B. Key methods include:

- Modification of Epothilone B: The synthesis begins with the natural product epothilone B, which undergoes chemical modifications to introduce the lactam moiety that enhances stability.

- Lactam Formation: This involves cyclization reactions that convert hydroxyl groups into lactams.

- Purification: The final product is purified through chromatographic techniques to ensure high purity suitable for clinical use.

These synthetic modifications not only improve the pharmacokinetic properties but also reduce susceptibility to metabolic degradation .

Ixabepilone is primarily used for:

- Treatment of Breast Cancer: It is indicated for patients with metastatic or locally advanced breast cancer who have previously received anthracyclines and taxanes.

- Combination Therapy: Often used in conjunction with capecitabine for enhanced therapeutic efficacy.

- Investigational Uses: Ongoing research is exploring its potential applications in other malignancies such as non-small cell lung cancer .

Ixabepilone exhibits several drug-drug interactions due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. It can induce CYP3A4 activity, which may affect the metabolism of co-administered drugs that are substrates of this enzyme . Notable interactions include:

- Increased Concentrations: Grapefruit juice can elevate Ixabepilone levels, necessitating avoidance during treatment.

- Potentially Harmful Combinations: Co-administration with strong inhibitors or inducers of CYP enzymes can lead to altered drug efficacy or increased toxicity .

Several compounds share structural or functional similarities with Ixabepilone, primarily within the class of microtubule-targeting agents:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Paclitaxel | Taxane | Stabilizes microtubules | Susceptible to P-glycoprotein-mediated resistance |

| Docetaxel | Taxane | Stabilizes microtubules | More potent but also subject to resistance mechanisms |

| Epothilone B | Natural product | Stabilizes microtubules | Less stable than Ixabepilone |

| Cabazitaxel | Taxane | Stabilizes microtubules | Effective against taxane-resistant tumors |

Ixabepilone's unique structural modifications provide it with advantages over these compounds, particularly regarding its low susceptibility to multiple mechanisms of drug resistance often encountered in cancer therapies .

Sorangium cellulosum serves as the natural producer of epothilones, including the precursor compounds that lead to ixabepilone synthesis [1] [2]. This soil-dwelling Gram-negative myxobacterium possesses the largest bacterial genome sequenced to date, comprising 13,033,779 base pairs, which enables its prolific production of secondary metabolites [2]. The organism demonstrates unique ecological characteristics, including the ability to congregate and form fruiting bodies under stressful conditions, and requires specific cell densities for growth through quorum-sensing mechanisms [2].

Sorangium cellulosum naturally produces approximately fifty percent of all known metabolites produced by myxobacteria, establishing it as a critical source for bioactive compounds with potential pharmaceutical applications [2]. The organism exhibits remarkable metabolic diversity, synthesizing compounds with antifungal, antibacterial, and antimicrobial properties, alongside the epothilones that serve as precursors for ixabepilone production [2].

The natural biosynthetic capacity of Sorangium cellulosum has been demonstrated through various fermentation studies, with wild-type strains typically producing 5-11 milligrams per liter of epothilone B under standard cultivation conditions [3]. However, optimization efforts have successfully increased production yields to 45.2 milligrams per liter through enhanced fermentation protocols and strain improvement programs [1] [4].

Epothilone Biosynthetic Gene Cluster

Organization of the 56kb Gene Cluster

The epothilone biosynthetic gene cluster represents a remarkable example of natural product biosynthetic machinery, spanning approximately 56 kilobases and containing seven essential genes [5] [6]. This massive gene cluster encodes the complete enzymatic apparatus required for epothilone biosynthesis, organized in a modular fashion that facilitates the stepwise assembly of the complex macrolide structure [5] [6].

The gene cluster organization follows the classical type I polyketide synthase arrangement, with genes epoA through epoF encoding the core biosynthetic machinery and epoK encoding the critical cytochrome P450 epoxidase [5] [6]. Each gene within the cluster contributes specific catalytic domains and modules that work in concert to produce the final epothilone products [7].

Transcriptional regulation of the cluster involves multiple promoter regions, with the P3 promoter identified as a critical regulatory element controlling the expression of epothilone biosynthetic genes [1]. The cluster exhibits operon-like organization, with coordinated expression patterns that ensure efficient production of epothilones under appropriate physiological conditions [1].

Polyketide Synthase (PKS) Genes (epoA, epoC, epoD, epoE, epoF)

The polyketide synthase genes constitute the majority of the epothilone biosynthetic gene cluster, encoding the modular assembly line responsible for constructing the macrolide backbone [7] [8]. Gene epoA encodes the loading module containing ketosynthase, acyltransferase, and acyl carrier protein domains that initiate biosynthesis with acetyl-CoA [7] [8].

Gene epoC encodes the first extension module, incorporating methylmalonyl-CoA through ketosynthase, acyltransferase, dehydratase, enoyl reductase, ketoreductase, and acyl carrier protein domains [7]. This module establishes the initial chain extension and reduction patterns that define the epothilone structure [7].

Gene epoD represents the largest component of the cluster, encoding three complete modules (modules 2, 3, and 4) that perform sequential chain extensions [7] [9]. Each module within epoD contains the full complement of catalytic domains required for substrate activation, condensation, and reduction, contributing to the growing polyketide chain [7] [9].

Gene epoE encodes two modules (modules 5 and 6) that continue the assembly process, with module 5 containing enoyl reductase activity and module 6 lacking this domain, resulting in the characteristic double bond at the C10-C11 position [7] [9]. Gene epoF encodes the final two modules (modules 7 and 8), with module 8 containing the thioesterase domain responsible for macrocyclization and release of the completed polyketide [7] [8].

Non-ribosomal Peptide Synthetase (NRPS) Gene (epoB)

Gene epoB encodes a unique non-ribosomal peptide synthetase that catalyzes the formation of the thiazole moiety characteristic of epothilones [10] [11]. This gene produces a protein containing adenylation, cyclization, oxidation, and thiolation domains that work together to incorporate cysteine and form the heterocyclic thiazole ring [10] [11].

The adenylation domain of EpoB specifically recognizes and activates L-cysteine, while the cyclization domain catalyzes both condensation and cyclization reactions to form the thiazoline intermediate [10] [11]. The oxidation domain, a flavin-dependent oxidase, converts the thiazoline to the aromatic thiazole found in mature epothilones [10] [11].

Structural studies of EpoB have revealed a V-shaped cyclization domain connected to an N-terminal docking domain through a flexible linker [10] [11]. This architecture enables the protein to interact with both the polyketide synthase carrier protein from EpoA and its own carrier protein domain, facilitating the incorporation of the thiazole-containing starter unit [10] [11].

The EpoB cyclization domain exhibits distinct catalytic residues compared to traditional condensation domains, with asparagine 335 and aspartate 449 identified as critical for catalytic activity [11]. These residues do not correspond to the conserved motifs found in standard NRPS condensation domains, highlighting the unique nature of thiazole formation in epothilone biosynthesis [11].

Cytochrome P450 Gene (epoK)

Gene epoK encodes a cytochrome P450 monooxygenase that catalyzes the final transformation in epothilone biosynthesis, converting epothilones C and D to their corresponding epoxide-containing analogs, epothilones A and B [12] [6]. This gene represents a critical branch point in the biosynthetic pathway, determining the final oxidation state of the natural products [12] [6].

The EpoK protein belongs to the CYP167A1 family of cytochrome P450 enzymes and demonstrates high substrate specificity for epothilones containing the characteristic double bond at the C12-C13 position [12] [13]. The enzyme exhibits strict requirements for the macrocyclic structure and thiazole-containing side chain, showing no activity toward structurally related compounds lacking these features [12] [13].

Molecular characterization of EpoK has revealed its dependence on appropriate redox partners for efficient electron transfer during the epoxidation reaction [13]. The enzyme requires NADPH-dependent electron transport systems, with various combinations of reductases and ferredoxins demonstrating different levels of catalytic efficiency [13].

The epoK gene plays a crucial role in determining the biological activity of epothilone products, as the epoxide-containing compounds (epothilones A and B) generally exhibit superior anticancer activity compared to their non-epoxidized counterparts [12] [13]. This makes EpoK a key target for metabolic engineering approaches aimed at optimizing epothilone production profiles [13].

Enzymatic Conversion by EpoK

Epoxidation of Epothilones C and D to Epothilones A and B

The EpoK cytochrome P450 enzyme catalyzes the stereospecific epoxidation of the C12-C13 double bond in epothilones C and D, producing epothilones A and B respectively [12] [6] [13]. This transformation represents the ultimate step in the biosynthetic pathway and significantly impacts the biological activity of the resulting compounds [12] [13].

The epoxidation reaction proceeds through the classical cytochrome P450 catalytic cycle, involving sequential binding of substrate, molecular oxygen, and electron transfer from NADPH via appropriate redox partners [12] [13]. The enzyme demonstrates remarkable selectivity for the trans-geometry of the C12-C13 double bond, with the reaction proceeding with complete retention of stereochemistry [12] [13].

Substrate recognition by EpoK requires the intact macrocyclic structure and the presence of the thiazole-containing side chain [12] [13]. The enzyme shows no activity toward simplified analogs or linear precursors, indicating that the three-dimensional structure of the substrate is crucial for productive binding and catalysis [12] [13].

The epoxidation reaction exhibits high conversion efficiency under optimal conditions, with studies demonstrating 85-95% conversion of epothilone C to epothilone A and 90-98% conversion of epothilone D to epothilone B [12]. The enzyme displays slightly higher activity toward epothilone D, as evidenced by lower Km values and higher turnover rates [12].

In vitro Enzymatic Activity

Detailed kinetic characterization of EpoK has provided quantitative insights into its catalytic properties and substrate preferences [12] [13]. The enzyme demonstrates Michaelis-Menten kinetics with distinct parameters for each substrate, reflecting the subtle differences in binding affinity and catalytic efficiency [12].

For epothilone C as substrate, EpoK exhibits a Km value of 12.5 micromolar and a maximum velocity of 45.2 nanomoles per minute per milligram of protein, resulting in a catalytic constant of 0.78 per second [12]. These parameters indicate moderate substrate affinity with reasonable catalytic efficiency for this transformation [12].

Epothilone D serves as a superior substrate, with EpoK displaying a Km value of 8.3 micromolar and a maximum velocity of 62.8 nanomoles per minute per milligram of protein, yielding a catalytic constant of 1.08 per second [12]. The lower Km value indicates higher substrate affinity, while the increased maximum velocity demonstrates enhanced catalytic efficiency [12].

The enzyme requires specific redox partners for optimal activity, with various combinations of ferredoxin reductases and ferredoxins tested for compatibility [13]. A hybrid redox system has been developed that achieves conversion rates eleven times higher than previously described systems, with maximum velocities exceeding seven orders of magnitude improvement [13].

Temperature and pH optimization studies have established optimal conditions for EpoK activity, with the enzyme showing maximal activity at 30°C and pH 7.5 [12]. The enzyme demonstrates reasonable stability under these conditions, maintaining activity for extended periods required for preparative-scale biotransformations [12].

Semisynthetic Pathway from Epothilone B to Ixabepilone

Oxygen-to-Nitrogen Substitution Chemistry

The conversion of epothilone B to ixabepilone involves a critical structural modification wherein the lactone oxygen at the C1 position is replaced with nitrogen to form a lactam [14] [15]. This single-atom substitution, while appearing minor, requires sophisticated chemical methodology to achieve selectively and efficiently [14] [15].

The transformation exploits the inherent reactivity differences between ester and amide functional groups, with the lactone ring serving as an activated ester that can undergo nucleophilic attack by appropriately positioned nitrogen nucleophiles [14] [15]. The reaction proceeds through nucleophilic acyl substitution, where the lactone carbonyl serves as the electrophilic center [16].

Strategic protection of other reactive functional groups in the epothilone B molecule is essential to achieve selective lactone-to-lactam conversion [14] [17]. The presence of multiple hydroxyl groups and the epoxide functionality requires careful consideration of protecting group strategies that maintain selectivity while allowing the desired transformation [14] [17].

The oxygen-to-nitrogen substitution significantly alters the pharmacokinetic properties of the resulting compound, with ixabepilone demonstrating improved metabolic stability and reduced susceptibility to esterase-mediated hydrolysis compared to the parent epothilone B [14] [15] [18]. This structural modification contributes to the enhanced therapeutic profile of ixabepilone [14] [15] [18].

Ester to Amide Conversion

The ester-to-amide conversion represents the key chemical transformation in ixabepilone synthesis, requiring activation of the lactone carbonyl followed by nucleophilic displacement with an appropriate nitrogen source [16] [19]. This transformation must proceed with high selectivity to avoid unwanted side reactions with other functional groups present in the molecule [16] [19].

Traditional approaches to ester-to-amide conversion involve harsh conditions that are incompatible with the sensitive epothilone framework [16] [19]. The presence of the epoxide ring, multiple stereocenters, and potentially labile substituents necessitates the development of mild, selective methodologies [16] [19].

Several synthetic strategies have been developed for this transformation, including direct aminolysis with carefully controlled stoichiometry and reaction conditions [16]. The use of lithium amide bases under anhydrous conditions has proven effective for achieving the desired lactam formation while minimizing competing reactions [17].

Alternative approaches involve activation of the lactone through formation of more reactive intermediates, such as acyl chlorides or mixed anhydrides, followed by reaction with ammonia or amine sources [19] [17]. These methods often provide higher yields but require additional synthetic steps and careful handling of reactive intermediates [19] [17].

The conversion efficiency varies depending on the specific reaction conditions employed, with yields typically ranging from 45-65% for optimized protocols [17] [20]. Process optimization focuses on maximizing conversion while maintaining the stereochemical integrity of the complex molecular framework [20] [21].

Total Synthesis Approaches and Methodologies

Convergent Total Synthesis Strategies

Convergent total synthesis approaches to ixabepilone and related epothilone analogs have been developed to provide access to these compounds independent of fermentation-based production [22] [23] [24]. These strategies typically involve the synthesis of key fragments that are subsequently coupled to construct the complete macrocyclic framework [22] [23] [24].

The most successful convergent approaches involve a three-fragment strategy, with separate synthesis of the C1-C6, C7-C12, and C13-C16 portions of the molecule [23] [25] [24]. This approach allows for independent optimization of each fragment synthesis while providing flexibility for analog development [23] [25] [24].

Key transformations in convergent synthesis include stereoselective aldol condensations to form critical carbon-carbon bonds, Wittig reactions for olefin formation, and macrocyclization reactions to close the 16-membered ring [23] [26]. These reactions must proceed with high stereoselectivity to avoid the formation of unwanted diastereomers [23] [26].

Macrolactonization represents a particularly challenging aspect of total synthesis, often proceeding in moderate yields due to the conformational constraints of the large ring system [23] [25] [26]. Various cyclization strategies have been explored, including Yamaguchi lactonization and ring-closing metathesis approaches [23] [26] [27].

The thiazole-containing side chain is typically installed through coupling of appropriately functionalized thiazole derivatives with the main macrocyclic framework [23] [24]. This approach allows for the incorporation of different thiazole analogs to explore structure-activity relationships [23] [24].

Synthesis of Lactam Analogs

The synthesis of lactam analogs, including ixabepilone, requires specific modifications to traditional epothilone synthetic routes to accommodate the nitrogen-containing heterocycle [28] [29] [30]. These modifications often involve the use of nitrogen-containing building blocks or late-stage functional group transformations [28] [29] [30].

Direct lactam formation during macrocyclization has been achieved through the use of amino acid-derived precursors that undergo intramolecular cyclization to form the desired lactam ring [28] [29]. This approach requires careful selection of protecting groups and activation methods to achieve selective cyclization [28] [29].

Alternative strategies involve the synthesis of lactone precursors followed by conversion to the corresponding lactams through nucleophilic substitution or ring-opening/ring-closing sequences [28] [30]. These approaches often provide greater flexibility in terms of reaction conditions and functional group compatibility [28] [30].

The use of solid-phase synthesis methodologies has been explored for lactam analog preparation, providing advantages in terms of purification and parallel synthesis capabilities [28] [31]. These approaches are particularly valuable for the preparation of analog libraries for structure-activity relationship studies [28] [31].

Asymmetric synthesis methods have been developed to control the stereochemistry of lactam formation, ensuring that the desired stereoisomers are obtained selectively [28] [29] [30]. These methods often rely on chiral auxiliaries or catalytic asymmetric transformations to achieve the required stereochemical control [28] [29] [30].

Gene Mutation Methods in Semi-synthesis

Gene mutation approaches to ixabepilone production represent an innovative strategy that combines the advantages of biosynthetic and semisynthetic methodologies [32]. These approaches involve modification of the natural biosynthetic pathway to produce intermediate compounds that can be more readily converted to the desired final product [32].

Targeted inactivation of the epoK gene prevents the natural epoxidation of epothilones C and D, resulting in accumulation of these deoxyepothilone precursors [32]. These compounds can then serve as substrates for chemical or enzymatic epoxidation reactions that provide access to both natural epothilones and synthetic analogs [32].

Site-directed mutagenesis of specific domains within the polyketide synthase genes has been used to alter the substrate specificity and product profiles of the biosynthetic machinery [9]. For example, modification of ketoreductase domains can eliminate reduction steps, leading to the formation of keto analogs that serve as precursors for further chemical modification [9].

The use of cytochrome P450 inhibitors in conjunction with wild-type producing strains provides a chemical genetics approach to pathway manipulation [32]. Selective inhibition of EpoK activity allows for the controlled accumulation of deoxyepothilone intermediates without the need for genetic modification of the producing organism [32].

Engineering of the promoter regions controlling epothilone gene expression enables fine-tuning of biosynthetic flux and product ratios [1]. Transcriptional activation systems, including TALE-TF and CRISPR-dCas9 technologies, have been successfully applied to enhance epothilone production levels [1].

Scalable Production Methods

Scalable production of ixabepilone and related compounds requires optimization of both fermentation and chemical synthesis processes to achieve economically viable manufacturing [4] [33] [34]. These efforts focus on improving yields, reducing costs, and ensuring consistent product quality at industrial scales [4] [33] [34].

Fermentation optimization has achieved significant improvements in epothilone production through strain engineering and process development [4] [35] [33]. Enhanced production strains of Sorangium cellulosum have been developed that produce 45.2 milligrams per liter of epothilone B, representing more than a four-fold improvement over wild-type strains [4].

Immobilization technologies using calcium alginate beads have demonstrated the ability to extend fermentation periods and improve overall productivity [33]. Repeated batch cultivation using immobilized cells achieved maximum productivities of 5.03 milligrams per liter per day, representing a three-fold improvement over free cell systems [33].

Heterologous production systems in more tractable bacterial hosts have been developed to overcome the limitations of working with the slow-growing Sorangium cellulosum [36] [34]. Myxococcus xanthus has proven particularly successful as a heterologous host, with engineered strains achieving epothilone titers of 93.4 milligrams per liter in bioreactor cultivation [34].

Ribosome engineering approaches involving selection of antibiotic-resistant mutants have yielded strains with enhanced secondary metabolite production [34]. These mutants often exhibit improved growth characteristics and upregulated biosynthetic gene expression, leading to substantial increases in product formation [34].

Bioprocess optimization includes the development of fed-batch cultivation strategies, in situ product removal techniques, and optimization of medium composition and cultivation conditions [35] [33]. These approaches have collectively resulted in significant improvements in both product yields and process economics [35] [33].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Ixempra

FDA Approval: Yes

Ixabepilone is approved to be used alone or with capecitabine to treat: Breast cancer that is locally advanced or has metastasized (spread to other parts of the body). It is used in patients whose disease cannot be treated with or did not respond to other chemotherapy.

Ixabepilone is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Ixabepilone is used as monotherapy for the treatment of metastatic or locally advanced breast cancer in patients whose tumors are resistant or refractory to anthracyclines, taxanes, and capecitabine. /Included in US product label/

Chemotherapy efficacy in patients with solid tumors is influenced by primary and acquired multidrug resistance (MDR). Epothilones represent a novel class of microtubule inhibitors with lower susceptibility to drug resistance and efficacy in taxane-resistant tumors. While other epothilones are currently under investigation, ixabepilone is the first epothilone B analogue approved by the U.S. Food and Drug Administration. Ixabepilone has been shown to have preclinical activity in chemotherapy-sensitive and chemotherapy-resistant tumor models, and synergistic antitumor activity with other chemotherapeutic and targeted agents. Single-agent ixabepilone has demonstrated clinical activity in multiple solid tumors including advanced breast, lung, prostate, pancreatic, renal cell, and ovarian cancers. Most notably, efficacy has been demonstrated in patients with metastatic breast cancer (MBC) progressing after treatment with anthracyclines and taxanes. A phase III trial in anthracycline- and taxane-resistant MBC showed superior disease control with ixabepilone plus capecitabine versus capecitabine monotherapy, resulting in its approval. Ixabepilone is also active in chemotherapy-naive and taxane-resistant hormone-refractory prostate cancer and platinum-resistant non-small cell lung cancer. Neutropenia and peripheral sensory neuropathy are the most common adverse events associated with treatment. ...

Pharmacology

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DC - Other cytotoxic antibiotics

L01DC04 - Ixabepilone

Mechanism of Action

Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance.

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following IV administration of a single dose of radiolabeled drug, approximately 86% of the dose was eliminated within 7 days, 65% in feces and 21% in urine. Unchanged ixabepilone accounted for less than 2 and 6% of the dose in feces and urine, respectively. The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours). No accumulation in plasma is expected when the drug is administered once every 3 weeks.

Not known whether ixabepilone is distributed into human milk; however, in lactating rats given radiolabeled ixabepilone, concentrations of radioactivity in milk were comparable to those in plasma and declined in parallel with plasma concentrations of the drug.

The mean volume of distribution of 40 mg/sq m ixabepilone at steady-state was in excess of 1000 L. In vitro, the binding of ixabepilone to human serum proteins ranged from 67 to 77%, and the blood-to-plasma concentration ratios in human blood ranged from 0.65 to 0.85 over a concentration range of 50 to 5000 ng/mL.

Following administration of a single 40 mg/sq m dose of Ixempra in patients with cancer, the mean Cmax was 252 ng/mL (coefficient of variation, CV 56%) and the mean AUC was 2143 ng*hr/mL (CV 48%).Typically Cmax occurred at the end of the 3 hour infusion. In cancer patients, the pharmacokinetics of ixabepilone were linear at doses of 15 to 57 mg/sq m.

Metabolism Metabolites

Wikipedia

Iron(II)_lactate

Drug Warnings

Patients with baseline AST or ALT >2.5 x ULN or bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline AST or ALT = 2.5 x ULN or bilirubin =1.5 x ULN when treated with Ixempra at 40 mg/sq m in combination with capecitabine or as monotherapy in breast cancer studies. In combination with capecitabine, the overall frequency of grade 3/4 adverse reactions, febrile neutropenia, serious adverse reactions, and toxicity related deaths was greater. With monotherapy, grade 4 neutropenia, febrile neutropenia, and serious adverse reactions were more frequent. The safety and pharmacokinetics of Ixempra as monotherapy were evaluated in a dose escalation study in 56 patients with varying degrees of hepatic impairment. Exposure was increased in patients with elevated AST or bilirubin.

Ixempra in combination with capecitabine is contraindicated in patients with AST or ALT >2.5 x /Upper Limit of Normal/ (ULN) or bilirubin >1 x ULN due to increased risk of toxicity and neutropenia-related death. Patients who are treated with Ixempra as monotherapy should receive a reduced dose depending on the degree of hepatic impairment. Use in patients with AST or ALT >10 x ULN or bilirubin >3 x ULN is not recommended. Limited data are available for patients with AST or ALT >5 x ULN. Caution should be used when treating these patients.

Peripheral neuropathy, mostly sensory in nature but also motor neuropathy, occurs commonly in ixabepilone-treated patients and was reported in over 60% of patients receiving the drug in controlled studies. Although generally mild to moderate in severity, grade 3 or 4 neuropathy was reported in 14 and 23% of patients receiving ixabepilone monotherapy and ixabepilone combined with capecitabine, respectively, in controlled trials. Neuropathy generally develops early during treatment, with approximately 75% of new-onset or worsening neuropathy occurring during the first 3 cycles. Peripheral neuropathy was often characterized as paresthesia or dysesthesia and manifested as a symmetrical, stocking-and-glove distribution with more pronounced effects in the lower extremities.

For more Drug Warnings (Complete) data for Ixabepilone (19 total), please visit the HSDB record page.

Biological Half Life

The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours).

Use Classification

Methods of Manufacturing

Interactions

Since St. John's wort (Hypericum perforatum) may cause unpredictable decreases in plasma ixabepilone concentrations, such concomitant use should be avoided.

Potential pharmacokinetic interaction (decreased and possibly subtherapeutic plasma ixabepilone concentrations) may occur during concomitant use with potent CYP3A4 inducers (e.g., carbamazepine, dexamethasone, phenobarbital, phenytoin, rifabutin, rifampin). If concurrent administration of other drugs is indicated during ixabepilone therapy, drugs with a low enzyme induction potential should be considered.

Because the effect of mild or moderate CYP3A4 inhibitors (e.g., erythromycin, fluconazole, verapamil) on exposure to ixabepilone has not been studied, caution should be used during concomitant administration of these drugs and use of alternative therapeutic agents that do not inhibit CYP3A4 should be considered. Patients receiving CYP3A4 inhibitors during ixabepilone therapy should be closely monitored for acute toxicity (e.g., frequent monitoring of peripheral blood counts between cycles of ixabepilone).

For more Interactions (Complete) data for Ixabepilone (8 total), please visit the HSDB record page.

Dates

2: Valero V. Managing ixabepilone adverse events with dose reduction. Clin Breast Cancer. 2013 Feb;13(1):1-6. doi: 10.1016/j.clbc.2012.09.003. Epub 2012 Oct 24. Review. PubMed PMID: 23098573.

3: Denduluri N, Swain S. Ixabepilone: clinical role in metastatic breast cancer. Clin Breast Cancer. 2011 Jun;11(3):139-45. doi: 10.1016/j.clbc.2011.03.009. Epub 2011 Apr 20. Review. PubMed PMID: 21665133.

4: Alvarez RH, Valero V, Hortobagyi GN. Ixabepilone for the treatment of breast cancer. Ann Med. 2011;43(6):477-86. doi: 10.3109/07853890.2011.579151. Epub 2011 May 17. Review. PubMed PMID: 21585248.

5: Kaklamani VG, Xu BH, Gomez HL. Global experience with ixabepilone in breast cancer. Expert Rev Anticancer Ther. 2011 May;11(5):683-92. doi: 10.1586/era.11.41. Review. PubMed PMID: 21554041.

6: Rivera E, Gomez H. Chemotherapy resistance in metastatic breast cancer: the evolving role of ixabepilone. Breast Cancer Res. 2010;12 Suppl 2:S2. doi: 10.1186/bcr2573. Epub 2010 Oct 22. Review. PubMed PMID: 21050423; PubMed Central PMCID: PMC2972556.

7: Fornier M. Ixabepilone plus capecitabine for breast cancer patients with an early metastatic relapse after adjuvant chemotherapy: two clinical trials. Clin Breast Cancer. 2010 Oct 1;10(5):352-8. doi: 10.3816/CBC.2010.n.046. Review. PubMed PMID: 20920979.

8: Egerton N. Optimizing ixabepilone treatment schedules in patients with advanced or metastatic breast cancer. Cancer Chemother Pharmacol. 2010 Nov;66(6):1005-12. doi: 10.1007/s00280-010-1467-x. Epub 2010 Oct 1. Review. PubMed PMID: 20886213; PubMed Central PMCID: PMC2955910.

9: Perez EA, Patel T, Moreno-Aspitia A. Efficacy of ixabepilone in ER/PR/HER2-negative (triple-negative) breast cancer. Breast Cancer Res Treat. 2010 Jun;121(2):261-71. doi: 10.1007/s10549-010-0824-0. Epub 2010 Mar 13. Review. PubMed PMID: 20229176.

10: Kossoff E. Alternative dosing schedules and administration updates for ixabepilone. J Oncol Pharm Pract. 2011 Sep;17(3):203-8. doi: 10.1177/1078155210364273. Epub 2010 Mar 9. Review. PubMed PMID: 20215481.

11: Li L, Li J, Yang K, Tian J, Sun T, Jia W, Zhang P, Yi K. Ixabepilone plus capecitabine with capecitabine alone for metastatic breast cancer. Future Oncol. 2010 Feb;6(2):201-7. doi: 10.2217/fon.09.162. Review. PubMed PMID: 20146579.

12: Yardley DA. Visceral disease in patients with metastatic breast cancer: efficacy and safety of treatment with ixabepilone and other chemotherapeutic agents. Clin Breast Cancer. 2010 Feb;10(1):64-73. doi: 10.3816/CBC.2010.n.009. Review. PubMed PMID: 20133261.

13: Stein A. Ixabepilone. Clin J Oncol Nurs. 2010 Feb;14(1):65-71. doi: 10.1188/10.CJON.65-71. Review. PubMed PMID: 20118028.

14: Bourdeanu L, Wong SF. Supporting Asian patients with metastatic breast cancer during ixabepilone therapy. Expert Opin Drug Saf. 2010 May;9(3):383-96. doi: 10.1517/14740331003592082. Review. PubMed PMID: 20105113.

15: Harichand-Herdt S, O'regan RM. Identifying subsets of metastatic breast cancer patients likely to benefit from treatment with the epothilone B analog ixabepilone. Am J Clin Oncol. 2010 Dec;33(6):561-7. doi: 10.1097/COC.0b013e3181c4c6ae. Review. PubMed PMID: 20051810.

16: Bertino EM, Ramaswamy B. Ixabepilone as monotherapy or in combination for the treatment of advanced breast cancer. Breast Cancer (Dove Med Press). 2010 May 24;2:13-23. Review. PubMed PMID: 24367163; PubMed Central PMCID: PMC3846877.

17: Toppmeyer DL, Goodin S. Ixabepilone, a new treatment option for metastatic breast cancer. Am J Clin Oncol. 2010 Oct;33(5):516-21. doi: 10.1097/COC.0b013e3181b9cd52. Review. PubMed PMID: 20023567.

18: Frye DK. Advances in breast cancer treatment: the emerging role of ixabepilone. Expert Rev Anticancer Ther. 2010 Jan;10(1):23-32. doi: 10.1586/era.09.158. Review. PubMed PMID: 20014882.

19: Moen MD. Ixabepilone: in locally advanced or metastatic breast cancer. Drugs. 2009 Jul 30;69(11):1471-81. doi: 10.2165/00003495-200969110-00006. Review. PubMed PMID: 19634925.

20: Yardley DA. Proactive management of adverse events maintains the clinical benefit of ixabepilone. Oncologist. 2009 May;14(5):448-55. doi: 10.1634/theoncologist.2008-0284. Epub 2009 May 1. Review. PubMed PMID: 19411315.